Muscaridine

Catalog No.
S3344372
CAS No.
6801-43-0
M.F
C9H22NO2+
M. Wt
176.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Muscaridine

CAS Number

6801-43-0

Product Name

Muscaridine

IUPAC Name

[(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium

Molecular Formula

C9H22NO2+

Molecular Weight

176.28 g/mol

InChI

InChI=1S/C9H22NO2/c1-8(11)9(12)6-5-7-10(2,3)4/h8-9,11-12H,5-7H2,1-4H3/q+1/t8-,9+/m0/s1

InChI Key

LPZBCQRFTKPWLL-DTWKUNHWSA-N

SMILES

CC(C(CCC[N+](C)(C)C)O)O

Canonical SMILES

CC(C(CCC[N+](C)(C)C)O)O

Isomeric SMILES

C[C@@H]([C@@H](CCC[N+](C)(C)C)O)O

Description

Muscaridine is a natural product found in Entoloma rhodopolium with data available.
  • Understanding Muscarinic Acetylcholine Receptors

    Muscaridine activates muscarinic acetylcholine receptors, a class of G protein-coupled receptors found in the nervous system, smooth muscle, and glands []. Studying the effects of muscaridine helps researchers understand the function of these receptors and their role in various physiological processes.

  • Developing Anticholinergic Drugs

    The toxic effects of muscaridine arise from its overstimulation of muscarinic acetylcholine receptors. Research on muscaridine helps in the development of anticholinergic drugs, which block these receptors and can be used to treat conditions like glaucoma, urinary incontinence, and motion sickness [].

  • Tool for Studying Nervous System Function

    Scientists can use muscaridine to selectively activate muscarinic acetylcholine receptors in specific brain regions. This allows them to study the role of these receptors in various neurological functions, such as memory, learning, and movement [].

Muscaridine is a naturally occurring alkaloid predominantly found in certain mushroom species, particularly those belonging to the genera Inocybe and Clitocybe. It is structurally related to muscarine and is known for its ability to mimic the neurotransmitter acetylcholine by binding to muscarinic acetylcholine receptors. This binding leads to significant implications in both toxicology and pharmacology, as muscaridine can influence various physiological processes within the autonomic nervous system, including heart rate modulation and glandular secretions .

, which can be categorized as follows:

  • Oxidation: Muscaridine can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: This compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, yielding different reduced forms.
  • Substitution: Muscaridine can participate in substitution reactions where one functional group is replaced by another, often involving halogens or alkylating agents.

The specific products formed during these reactions depend on the conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Muscaridine exerts its effects primarily through its interaction with muscarinic acetylcholine receptors, which are G protein-coupled receptors located throughout various tissues. There are five known subtypes of these receptors (M1 to M5), each associated with distinct physiological roles. Upon binding, muscaridine mimics acetylcholine's action, leading to effects such as:

  • Decreased heart rate
  • Increased glandular secretions
  • Smooth muscle contractions

These actions underscore the compound's potential for both therapeutic applications and toxicological risks .

Muscaridine can be synthesized through various methods:

  • Natural Extraction: The most common industrial method involves extracting muscaridine from natural sources such as mushrooms. This process typically includes harvesting, drying, and solvent extraction followed by purification through chromatographic techniques.
  • Chemical Synthesis: A notable synthetic route involves the reaction of choline with nitric acid. This method requires careful control of temperature and pH to ensure the desired product is obtained.

Muscaridine has several applications, primarily in research and potential therapeutic contexts:

  • Pharmacological Research: Due to its ability to interact with muscarinic receptors, muscaridine serves as a valuable tool in pharmacological studies aimed at understanding cholinergic signaling pathways.
  • Toxicology Studies: The compound's effects on the autonomic nervous system make it relevant in toxicology research, particularly concerning mushroom poisoning incidents .

Research into muscaridine's interactions focuses on its binding affinity and activity at various muscarinic receptor subtypes. These studies are crucial for understanding how muscaridine may lead to adverse effects when ingested through contaminated mushrooms. Additionally, investigations into its metabolic profile have revealed insights into how it may exert toxic effects following mushroom ingestion .

Muscaridine shares structural and functional similarities with several other compounds that interact with muscarinic receptors. Key comparisons include:

CompoundSimilaritiesUnique Aspects
AcetylcholineBoth are agonists of muscarinic receptorsAcetylcholine also binds to nicotinic receptors
PilocarpineMuscarinic agonist used clinicallyDifferent chemical structure and pharmacokinetics
BethanecholAgonist at muscarinic receptorsPrimarily used for urinary retention treatment
CarbacholPotent agonist at both muscarinic and nicotinic receptorsUsed in ophthalmology for glaucoma treatment
OxotremorineSimilar agonistic propertiesMore selective for specific receptor subtypes

Muscaridine is unique in its potency and specificity for muscarinic receptors compared to these other compounds, making it a subject of interest in both pharmacological research and toxicology .

XLogP3

0.1

Other CAS

6801-43-0

Wikipedia

Muscaridine

Dates

Modify: 2024-02-18

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